Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester
Description
Tricyclo[3.3.1.1³,⁷]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester (hereafter referred to by its IUPAC name) is a structurally complex compound featuring a rigid adamantane-like tricyclic core. The molecule includes a carboxylic acid methyl ester group at position 1 and a methoxy substituent at position 2. This combination of functional groups and its polycyclic architecture imparts unique physicochemical properties, such as enhanced thermal stability and lipophilicity, which are advantageous in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-15-11-9-3-8-4-10(11)7-13(5-8,6-9)12(14)16-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
LIJIRMOJAIPSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3CC1CC(C3)(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
One primary synthetic approach involves Friedel-Crafts alkylation to introduce the adamantyl (tricyclo) moiety onto an aromatic ring, followed by functional group transformations to install the methoxy and ester groups.
- Step 1: Friedel-Crafts Condensation
4-bromophenol is reacted with 1-adamantanol in the presence of sulfuric acid to yield adamantyl phenol derivatives. This step forms the tricyclic framework linked to the aromatic ring. - Step 2: Alkylation to Introduce Methoxy Group
The phenolic hydroxyl group is methylated using iodomethane and a base (e.g., sodium phenoxide) to form the 4-methoxy substituent on the aromatic ring. - Step 3: Formation of Grignard Reagent and Cross-Coupling
The brominated aromatic compound is converted into a Grignard reagent, which is then transformed into an organozincate intermediate. This intermediate undergoes nickel-catalyzed cross-coupling with methyl 6-bromo-2-naphthoate or similar esters to form the methyl ester functional group attached to the tricyclic aromatic system. - Step 4: Saponification (if necessary)
The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, or retained as the methyl ester depending on the target compound.
This sequence is documented in the synthesis of related compounds such as adapalene and its derivatives, which share structural motifs with the target compound.
Esterification of Tricyclic Carboxylic Acid Precursors
- Starting from tricyclo[3.3.1.1^3,7]decane-1-carboxylic acid or its hydroxy derivatives, esterification with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can yield the methyl ester.
- This method involves refluxing the acid with excess methanol and acid catalyst, followed by purification steps such as extraction and distillation.
- This classical esterification is efficient for preparing methyl esters of rigid tricyclic carboxylic acids.
Reductive and Catalytic Transformations for Hydroxy and Amino Derivatives
- For derivatives bearing hydroxy groups on the tricyclic core, selective reduction or amination reactions can be employed to modify functional groups before esterification.
- Catalytic hydrogenation (e.g., Pd/C in THF with triethylamine) can reduce dibromo derivatives to hydroxy-substituted esters, which can then be converted to methyl esters or further functionalized.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Notes on Preparation
- The Friedel-Crafts alkylation is a critical step for constructing the tricyclic framework on the aromatic ring, providing the necessary rigidity and substitution pattern.
- Methylation of phenolic hydroxyl groups is efficiently achieved with iodomethane, yielding stable methoxy ethers that enhance solubility and chemical stability.
- The use of Grignard reagents and organozinc intermediates allows for selective cross-coupling reactions, facilitating the introduction of the methyl ester moiety with high regioselectivity and yield.
- Esterification of tricyclic carboxylic acids is a straightforward and well-established method, with reaction conditions optimized to prevent decomposition of the sensitive tricyclic structure.
- Catalytic hydrogenation steps are employed to modify halogenated intermediates to hydroxy derivatives, which can be crucial intermediates for further functionalization or biological activity.
- The synthetic routes are adaptable for scale-up and have been utilized in pharmaceutical intermediate production, demonstrating their robustness and industrial relevance.
Chemical Reactions Analysis
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy group and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Adamantane-Based Derivatives
The adamantane (tricyclo[3.3.1.1³,⁷]decane) scaffold is widely utilized in drug design due to its stability and ability to improve bioavailability. Below is a comparison with key adamantane-containing analogs:
Key Differences :
Methoxy-Substituted Carboxylic Acid Esters
Methoxy groups influence electronic and steric properties. Comparisons include:
Key Differences :
- Unlike 4-methoxy cinnamic acid, the target compound’s adamantane core prevents π-π stacking, reducing crystallinity but enhancing solubility in non-polar solvents.
- Compared to shikimic acid methyl ester, the adamantane structure offers superior enzymatic resistance, making it less prone to hydrolysis .
Biological Activity
Tricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester, commonly referred to as 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester, is a complex organic compound characterized by its unique tricyclic structure and methoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory properties.
Antioxidant Activity
Recent studies have demonstrated that derivatives of tricyclic compounds exhibit significant antioxidant properties. For instance, the antioxidant activity of 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Trolox | 8 | Strong antioxidant potency |
| 5c | 8 | Comparable to Trolox |
| 2c | 200 | High activity at high concentrations |
The results indicated that this compound could effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The anti-inflammatory potential of the compound was assessed through in vivo studies using carrageenan-induced edema models. The results indicated a significant reduction in edema, with the following findings:
| Compound | Edema Reduction (%) | Mechanism |
|---|---|---|
| 5c | 55 | Potential anti-inflammatory action |
| Control | N/A | Baseline measurement |
These findings suggest that the compound may exert its effects through multiple biochemical pathways involved in inflammation.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of the compound to inhibit AChE was evaluated as follows:
| Compound | Inhibition Activity | Remarks |
|---|---|---|
| 5c | High | Competitive inhibitor |
| 1c | Moderate | Less effective than 5c |
The presence of hydroxy and methoxy groups on the benzene ring enhances binding affinity to the enzyme, indicating potential therapeutic applications.
Case Studies
Several studies have highlighted the biological activities of similar compounds within this class:
- Antioxidant Screening : A study reported that various tricyclic derivatives exhibited IC50 values significantly lower than those of standard antioxidants like Trolox, reinforcing their potential therapeutic roles in oxidative stress management .
- Inflammation Models : In another study, compounds similar to 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester demonstrated marked reductions in inflammatory markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
